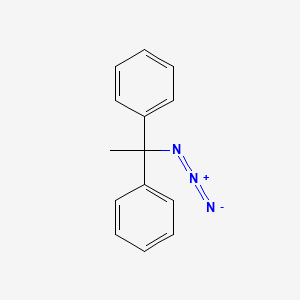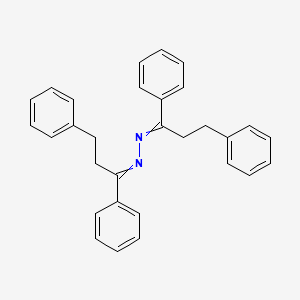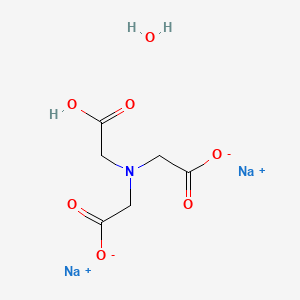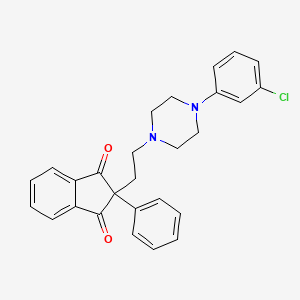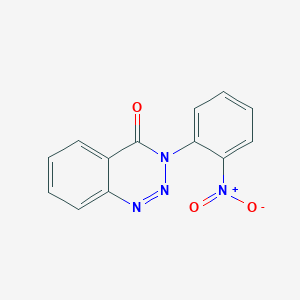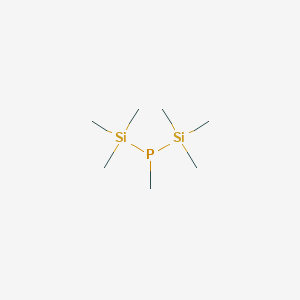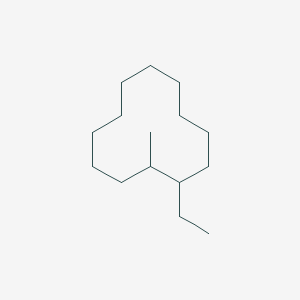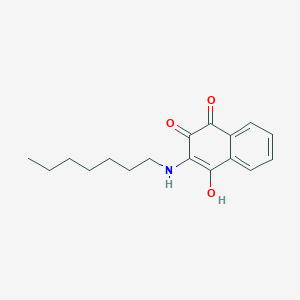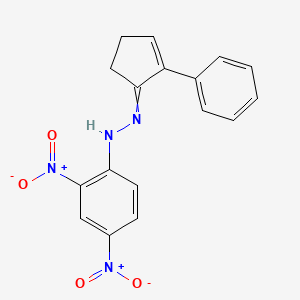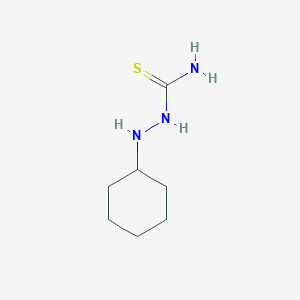
3,4,6-Triphenyl-2H-pyran-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,6-Triphenyl-2H-pyran-2-thione is a heterocyclic compound that features a pyran ring substituted with three phenyl groups and a thione group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-Triphenyl-2H-pyran-2-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of benzaldehyde derivatives with thiourea in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the pyran ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3,4,6-Triphenyl-2H-pyran-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or other reduced derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3,4,6-Triphenyl-2H-pyran-2-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: It is used in the development of advanced materials, including organic semiconductors and light-emitting devices.
Mecanismo De Acción
The mechanism of action of 3,4,6-Triphenyl-2H-pyran-2-thione involves its interaction with specific molecular targets and pathways. The thione group can act as a nucleophile, participating in various biochemical reactions. Additionally, the phenyl groups can enhance the compound’s ability to interact with biological membranes and proteins, leading to its bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
2H-Pyran-2-thione: A simpler analog with fewer phenyl substitutions.
3,4,6-Triphenyl-2H-pyran: Lacks the thione group, which affects its reactivity and applications.
2H-Chromene: A structurally related compound with an oxygen atom in place of the sulfur atom.
Uniqueness
3,4,6-Triphenyl-2H-pyran-2-thione is unique due to the presence of both the thione group and multiple phenyl substitutions, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
14963-56-5 |
|---|---|
Fórmula molecular |
C23H16OS |
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
3,4,6-triphenylpyran-2-thione |
InChI |
InChI=1S/C23H16OS/c25-23-22(19-14-8-3-9-15-19)20(17-10-4-1-5-11-17)16-21(24-23)18-12-6-2-7-13-18/h1-16H |
Clave InChI |
YJLQQJNFDCLWMC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=C(C(=S)O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


